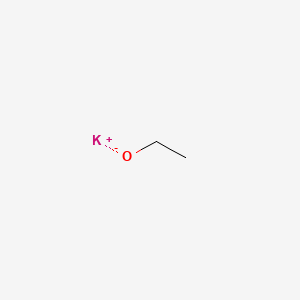

Potassium ethoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

. It is a strong base and a hydride reagent, commonly used in organic synthesis. This compound is typically found as an off-white or yellow powder and is known for its ability to reduce ketones and enones.

準備方法

Synthetic Routes and Reaction Conditions: Potassium ethoxide can be synthesized by reacting ethanol with potassium metal in anhydrous conditions. The reaction is highly exothermic and must be conducted under an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as: \[ 2C2H5OH + 2K \rightarrow 2C2H5KO + H2 \]

Industrial Production Methods: In an industrial setting, this compound is often produced by the reaction of potassium hydroxide with ethanol under controlled conditions. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.

化学反応の分析

Nucleophilic Substitution Reactions

Potassium ethoxide facilitates nucleophilic substitution (Sₙ2) reactions, particularly in polar aprotic solvents. Its reactivity is enhanced by ion-pairing effects, where K⁺ stabilizes the transition state through electrostatic interactions.

Key Studies:

-

Aryl Benzenesulfonates : Reactions with 2,4-dinitrophenyl benzenesulfonates exhibit a catalytic effect from K⁺, increasing reaction rates by up to 10-fold compared to free ethoxide ions. The ion-paired ethoxide (EtOK) is significantly more reactive than dissociated EtO⁻ .

-

Mechanism : A concerted pathway is supported by linear free energy relationships (LFERs) and activation parameters (ΔH‡ = 45–65 kJ/mol, ΔS‡ = −80 to −120 J/mol·K) .

Table 1: Catalytic Effect of K⁺ in Sₙ2 Reactions

| Substrate | k<sub>EtOK</sub> (M⁻¹s⁻¹) | k<sub>EtO⁻</sub> (M⁻¹s⁻¹) | k<sub>EtOK</sub>/k<sub>EtO⁻</sub> |

|---|---|---|---|

| 2,4-Dinitrophenyl sulfonate | 1.2 × 10⁻³ | 1.8 × 10⁻⁴ | 6.7 |

| p-Nitrophenyl sulfonate | 3.4 × 10⁻⁴ | 5.6 × 10⁻⁵ | 6.1 |

Redox Reactions

This compound participates in oxidation and reduction processes:

-

Oxidation : Reacts with hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) to form ethoxide derivatives.

-

Reduction : Reduces ketones and enones to alcohols via hydride transfer mechanisms .

Transesterification

As a catalyst, this compound enables transesterification of esters with alcohols, producing ethyl esters. For example:

RCOOR C2H5OHC2H5KORCOOC2H5+R OH

This reaction is critical in biodiesel production and polymer synthesis .

Activation of Red Phosphorus

A breakthrough application involves activating red phosphorus for semiconductor and electronic material synthesis:

-

Reaction : this compound in ethanol cleaves P–P bonds under mild heating (60–80°C), forming soluble polyphosphides .

-

Significance : This method replaces hazardous white phosphorus, enabling safer large-scale production of phosphorus-based materials .

Hydrolysis and Stability

This compound reacts vigorously with water, producing ethanol and potassium hydroxide:

C2H5KO+H2O→C2H5OH+KOH

This exothermic reaction limits its use in aqueous environments .

Comparative Reactivity with Other Alkoxides

This compound exhibits distinct selectivity compared to bulkier alkoxides:

Table 2: Reactivity in Ethoxylation of Lauric Acid

| Alkoxide | Selectivity (%) | Yield (%) |

|---|---|---|

| This compound | 72 | 85 |

| Potassium tert-butoxide | 89 | 78 |

The lower selectivity of this compound is attributed to reduced steric hindrance.

Role of Potassium Ions in Catalysis

Studies highlight K⁺’s dual role:

科学的研究の応用

Organic Synthesis

Potassium ethoxide acts as a nucleophile and a base in organic reactions. It is commonly used in the synthesis of various organic compounds, including:

- Alkylation Reactions : It facilitates the alkylation of various substrates, such as phenols and alcohols, by reacting with alkyl halides.

- Transesterification : this compound is employed as a catalyst in transesterification reactions for biodiesel production, converting triglycerides into fatty acid esters and glycerol .

Case Study: Biodiesel Production

In a study focused on biodiesel synthesis, this compound was used to catalyze the transesterification of vegetable oils. The reaction conditions were optimized to achieve high yields of biodiesel, demonstrating its effectiveness as a catalyst in renewable energy applications .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the pharmaceutical industry. It is utilized for the synthesis of various drug compounds and active pharmaceutical ingredients (APIs).

- Synthesis of Active Ingredients : It plays a crucial role in synthesizing compounds that require strong basic conditions for reaction completion .

- Kinetic Studies : Research has shown that this compound can significantly influence the kinetics of reactions involving pharmaceutical compounds, enhancing yield and purity .

Case Study: Drug Synthesis

A notable application was reported in the synthesis of a novel anti-cancer agent where this compound was used to facilitate key reaction steps, leading to increased efficiency and reduced reaction times .

Catalysis

Due to its strong basicity, this compound is widely recognized as a catalyst for various chemical reactions:

- Base-Catalyzed Reactions : It is commonly used in base-catalyzed reactions such as condensation and polymerization processes.

- Organometallic Chemistry : this compound is utilized in the preparation of organometallic compounds which are pivotal in catalysis and material science .

Thin Film Deposition

In materials science, this compound is applied in the deposition of thin films, particularly for electronic applications:

作用機序

The mechanism by which potassium ethoxide exerts its effects involves its strong basicity and nucleophilic properties. The ethoxide ion (C2H5O-) acts as a strong base, abstracting protons from acids, and as a nucleophile, attacking electrophilic centers in substrates. The molecular targets and pathways involved include the deprotonation of acidic hydrogen atoms and the formation of carbon-carbon bonds in organic synthesis.

類似化合物との比較

Sodium ethoxide (NaOC2H5)

Lithium ethoxide (LiOC2H5)

Potassium tert-butoxide (KOtBu)

Sodium methoxide (NaOCH3)

特性

CAS番号 |

917-58-8 |

|---|---|

分子式 |

C2H6KO |

分子量 |

85.17 g/mol |

IUPAC名 |

potassium;ethanolate |

InChI |

InChI=1S/C2H6O.K/c1-2-3;/h3H,2H2,1H3; |

InChIキー |

GHVZOJONCUEWAV-UHFFFAOYSA-N |

SMILES |

CC[O-].[K+] |

正規SMILES |

CCO.[K] |

Key on ui other cas no. |

917-58-8 |

ピクトグラム |

Flammable; Corrosive |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of potassium ethoxide?

A1: this compound has the molecular formula C2H5KO and a molecular weight of 84.16 g/mol.

Q2: How does this compound interact with its target molecules?

A2: this compound acts as a strong base, primarily interacting with acidic protons in target molecules. For instance, in the ring-opening polymerization of L-lactide [], this compound abstracts the acidic proton of the lactide monomer, initiating the polymerization process.

Q3: In which solvents is this compound typically used?

A3: this compound is commonly used in anhydrous organic solvents like ethanol, tetrahydrofuran (THF), and dimethylformamide (DMF) [, , , ].

Q4: How does the presence of water affect the stability and reactivity of this compound?

A4: this compound reacts vigorously with water, decomposing into ethanol and potassium hydroxide. Therefore, anhydrous conditions are crucial for its storage and use [, , ].

Q5: What are the prominent applications of this compound in organic synthesis?

A5: this compound finds widespread use in:

- Ring-opening polymerization: It efficiently initiates the ring-opening polymerization of cyclic esters like L-lactide, producing biodegradable polyesters [, ].

- Nucleophilic substitution reactions: It acts as a strong nucleophile, facilitating substitution reactions with various substrates like aryl benzenesulfonates and pyridyl benzoates [, ].

- Elimination reactions: It promotes 1,2-elimination reactions in compounds like β-phenylmercaptoethyl phenolates, leading to the formation of alkenes [].

- Synthesis of heterocycles: It participates in the formation of heterocyclic compounds. For example, it is used in the synthesis of pyrrolo[3,2-c]pyridazines [].

Q6: How does this compound compare to other potassium alkoxides like potassium tert-butoxide in terms of selectivity?

A6: While both are strong bases, this compound can exhibit different selectivity compared to bulkier alkoxides like potassium tert-butoxide. This difference is evident in their application for the ethoxylation of lauric acid, where potassium tert-butoxide displays better selectivity [].

Q7: Can you elaborate on the role of potassium ions in reactions involving this compound?

A7: Research suggests that potassium ions can play a catalytic role in reactions involving this compound. Studies on nucleophilic substitution reactions with aryl benzenesulfonates [] and pyridyl benzoates [] revealed that ion-paired this compound exhibits higher reactivity than dissociated ethoxide ions, highlighting the Lewis acid catalytic activity of potassium ions.

Q8: What analytical techniques are employed to characterize this compound and monitor its reactions?

A8: Various techniques are utilized, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for identifying and characterizing polyphosphide anions formed by the reaction of red phosphorus with this compound [].

- Infrared (IR) Spectroscopy: IR spectroscopy helps analyze the products of reactions involving this compound, like in the crosslinking of halide-containing polymers using potassium dicyclopentadienedicarboxylate [].

- Gas Chromatography (GC): This technique, coupled with suitable detectors like a mass spectrometer (GC-MS), allows for the analysis of reaction mixtures, as demonstrated in the study of lauric acid ethoxylation [].

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to monitor the kinetics of reactions involving this compound. For instance, it was employed in studying the nucleophilic substitution reactions of aryl benzenesulfonates [].

Q9: What safety precautions are necessary when handling this compound?

A9: this compound is a strong base and reacts violently with water. Therefore, handling should be done with extreme caution under inert atmosphere conditions using appropriate personal protective equipment. Contact with skin or eyes should be avoided, and proper ventilation is essential [, ].

Q10: Are there any environmental concerns associated with this compound?

A10: While specific information on the environmental impact of this compound is limited in the provided research, its strong basic nature necessitates careful disposal to prevent ecological damage. Neutralization and appropriate waste management practices are crucial.

Q11: What other applications utilize this compound?

A11: Apart from its role in chemical synthesis, this compound has found application in diverse fields like:

- Material science: It serves as a precursor in the synthesis of nanocrystalline KNbO3 particle/polymer hybrids, which exhibit electrorheological properties [].

- Latex synthesis: this compound is employed in the preparation of tertiary amine methacrylate-based macromonomers, which are subsequently used in latex syntheses [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。